
6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one, also known as BCPQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. BCPQ is a quinolone derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the potential of compounds structurally related to 6-bromo-4-(4-(3-chlorophenyl)piperazine-1-carbonyl)quinolin-2(1H)-one in combating bacterial and fungal infections. For instance, novel derivatives have been synthesized and shown to possess significant antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as broad-spectrum antibiotics (Babu, Srinivasulu, & Kotakadi, 2015). Similarly, other studies have developed new compounds with promising antibacterial and antifungal properties, contributing to the search for new therapeutic agents against resistant microbial strains (Foroumadi, Emami, Mehni, Moshafi, & Shafiee, 2005).
Antiviral Activity
Some derivatives have been explored for their antiviral activities, particularly against HIV and other viruses. Although not all compounds exhibit significant activity, this line of research provides a foundation for developing new antiviral agents. The synthesis of novel quinazolinone derivatives and their evaluation against a range of viruses underscore the potential of such compounds in antiviral therapy (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
DNA Detection Probes
The development of fluorescent probes for DNA detection is another exciting application. Aminated benzimidazo[1,2-a]quinolines, substituted with various nuclei like piperidine and piperazine, have been synthesized and characterized as potential fluorescent probes. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential for applications in biological imaging and DNA detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Propiedades
IUPAC Name |
6-bromo-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O2/c21-13-4-5-18-16(10-13)17(12-19(26)23-18)20(27)25-8-6-24(7-9-25)15-3-1-2-14(22)11-15/h1-5,10-12H,6-9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAHRMUBYOCMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

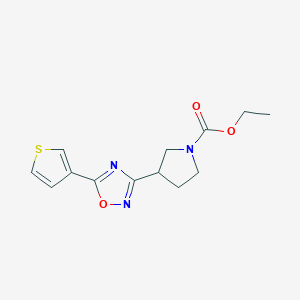
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2731677.png)
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2731679.png)
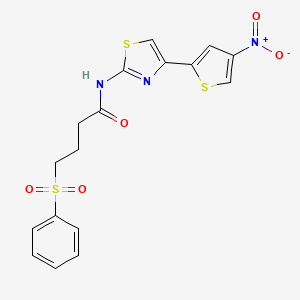
![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2731683.png)
![2-(2-anilino-2-oxoethyl)-N-(4-fluorobenzyl)-6,8-dimethyl-1-oxo-1,2-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2731684.png)
![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2731686.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid](/img/structure/B2731688.png)
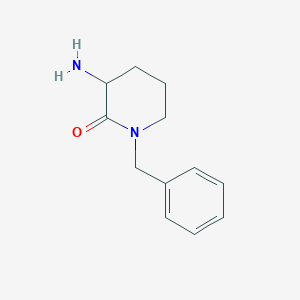
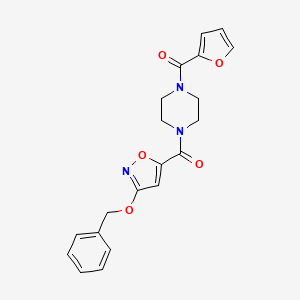

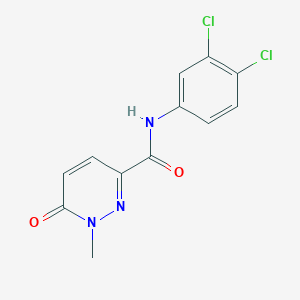
![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2731697.png)
